molecular formula C19H20F3N3O2S B2668939 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide CAS No. 439107-49-0

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide

Cat. No.: B2668939
CAS No.: 439107-49-0
M. Wt: 411.44
InChI Key: CBBVZMLVBHUPSV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide is a complex organic compound with a unique structure that includes trifluoromethyl, phenylpiperazine, and thienyl groups

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c20-19(21,22)18(27)23-15(16-7-4-12-28-16)13-17(26)25-10-8-24(9-11-25)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBVZMLVBHUPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C3=CC=CS3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine to form an imine intermediate.

    Addition of Phenylpiperazine: The imine intermediate is then reacted with phenylpiperazine under controlled conditions to form a secondary amine.

    Introduction of the Trifluoromethyl Group: The secondary amine is further reacted with a trifluoromethylating agent, such as trifluoroacetic anhydride, to introduce the trifluoromethyl group.

    Final Acylation: The final step involves acylation of the compound with acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of trifluoromethylated compounds with biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: A simpler analog with a trifluoromethyl group and an acetamide moiety.

    4,4,4-Trifluoro-3-oxo-butanoyl chloride: Another trifluoromethylated compound with different functional groups.

Uniqueness

2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide is unique due to its combination of trifluoromethyl, phenylpiperazine, and thienyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

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